
8-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one, also known as 8-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one, is a brominated isoquinolinone compound. It is a synthetic compound that has been used in various scientific and medical research applications. 8-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one has been used in the synthesis of various compounds and has been studied for its potential applications in the pharmaceutical and medical industries.
科学的研究の応用
8-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-onedimethyl-3,4-dihydroisoquinolin-1(2H)-one has been used in various scientific and medical research applications. It has been used as a substrate for the synthesis of various compounds, including benzoxazolones, benzothiazoles, and benzimidazoles. It has also been used as an intermediate for the synthesis of various pharmaceuticals, including anti-inflammatory drugs, anticoagulants, and anti-HIV drugs. In addition, 8-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-onedimethyl-3,4-dihydroisoquinolin-1(2H)-one has been used in the synthesis of various polymers, such as polyurethanes and polyamides.
作用機序
The exact mechanism of action of 8-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-onedimethyl-3,4-dihydroisoquinolin-1(2H)-one is still not fully understood. However, it is believed to act as an inhibitor of various enzymes, including cyclooxygenase, lipoxygenase, and phospholipase A2. In addition, 8-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-onedimethyl-3,4-dihydroisoquinolin-1(2H)-one has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1beta.
Biochemical and Physiological Effects
8-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-onedimethyl-3,4-dihydroisoquinolin-1(2H)-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1beta. In addition, 8-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-onedimethyl-3,4-dihydroisoquinolin-1(2H)-one has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been shown to inhibit the growth of human cancer cell lines, including breast, lung, and colon cancer cell lines.
実験室実験の利点と制限
The use of 8-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-onedimethyl-3,4-dihydroisoquinolin-1(2H)-one in laboratory experiments has several advantages. It is a relatively inexpensive, commercially available compound that is easy to synthesize. In addition, it is a non-toxic compound that is stable in aqueous solutions. However, there are some limitations to the use of 8-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-onedimethyl-3,4-dihydroisoquinolin-1(2H)-one in laboratory experiments. It is a relatively new compound, and its mechanism of action is still not fully understood. In addition, its effects on human cells and tissues have not been extensively studied.
将来の方向性
There are numerous potential future directions for the use of 8-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-onedimethyl-3,4-dihydroisoquinolin-1(2H)-one. Further research is needed to better understand its mechanism of action and its effects on human cells and tissues. In addition, further research is needed to explore its potential applications in the pharmaceutical and medical industries. Finally, further research is needed to explore its potential uses in the synthesis of various polymers and other compounds.
合成法
8-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-onedimethyl-3,4-dihydroisoquinolin-1(2H)-one can be prepared through a three-step process. The first step involves the reaction between the starting material 4-methyl-2-nitroaniline and 1-bromo-3-chloropropane in the presence of sodium hydroxide. This reaction produces 4-methyl-2-nitro-3-chloropropan-1-ol. The second step involves the reaction of the product from the first step with bromine in the presence of potassium carbonate. This reaction produces 4-methyl-2-bromo-3-chloropropan-1-ol. The third step involves the reaction of the product from the second step with dimethylsulfoxide in the presence of potassium carbonate. This reaction produces 8-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-onedimethyl-3,4-dihydroisoquinolin-1(2H)-one.
特性
IUPAC Name |
8-bromo-4,4-dimethyl-2,3-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(2)6-13-10(14)9-7(11)4-3-5-8(9)12/h3-5H,6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSICFDXBJWLZSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(=O)C2=C1C=CC=C2Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

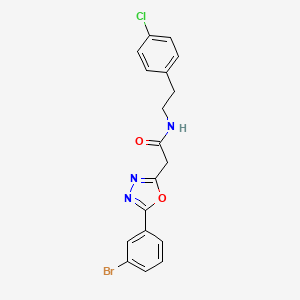
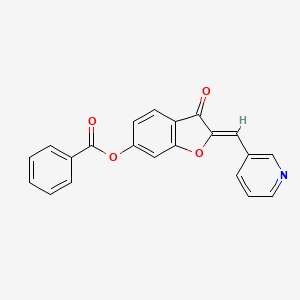
![4-[4-(4-Ethoxyphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B2950792.png)

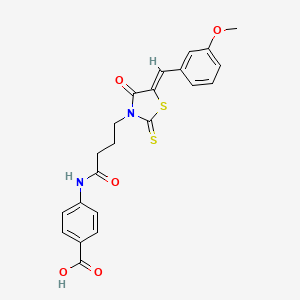
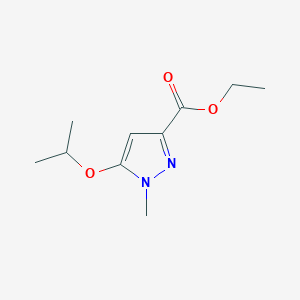
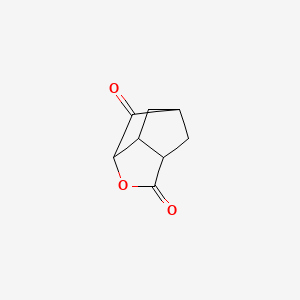

![3-chloro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2950805.png)
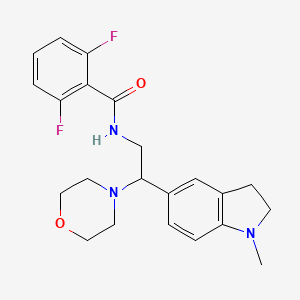
![5-Chloro-3-fluoro-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2950808.png)
![(3Z)-7-chloro-3-[2-(2-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2950809.png)
![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2950810.png)
![7-(2-Bromoethyl)spiro[2.4]heptane](/img/structure/B2950812.png)